6-Fluoro-2-hydrazinylbenzo[d]thiazole
Overview
Description
6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the sixth position and a hydrazinyl group at the second position on the benzothiazole ring. Benzothiazoles are known for their extensive pharmacological activities, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives, which include 6-fluoro-2-hydrazinylbenzo[d]thiazole, have been reported to exhibit a natural affinity for a variety of biochemical receptors . This suggests that this compound may interact with multiple targets in the body.
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in a way that leads to pharmacological responses
Biochemical Pathways
Benzothiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is also reported to be an inhibitor of CYP1A2 . These properties could impact the bioavailability of this compound.
Result of Action
Some benzothiazole derivatives have been reported to exhibit antimitotic activity . In particular, two compounds, TZ2 and TZ9, were found to have antimitotic action opposing the standard drug, aspirin . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-hydrazinylbenzo[d]thiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 This interaction is significant as CYP1A2 is involved in the metabolism of several drugs and xenobiotics
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . This binding can result in alterations in gene expression, which in turn affects various cellular processes. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution patterns are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole typically involves the reaction of 2-amino-6-fluorobenzothiazole with hydrazine hydrate. The reaction is carried out in the presence of hydrochloric acid and water as solvents. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions. The use of water as a solvent is preferred over ethylene glycol due to its environmental friendliness and safety .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles and hydrazine derivatives .
Scientific Research Applications
6-Fluoro-2-hydrazinylbenzo[d]thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Hydrazinylbenzo[d]thiazole
- 6-Fluoro-2-amino-benzothiazole
- 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole
Comparison: 6-Fluoro-2-hydrazinylbenzo[d]thiazole is unique due to the presence of both a fluorine atom and a hydrazinyl group. This combination enhances its pharmacological properties, making it more potent compared to its analogs .
Properties
IUPAC Name |
(6-fluoro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODXZESJVXQCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365941 | |
Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78364-55-3 | |
Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-Fluoro-2-hydrazinylbenzo[d]thiazole in the synthesis of the Fluorobenzothiazolopyrazolines and how does this relate to their antioxidant activity?
A1: this compound (2 in the paper) is a crucial intermediate in the multi-step synthesis of the target Fluorobenzothiazolopyrazolines (5a-f). It is synthesized from 7-chloro-6-fluorobenzo[d]thiazol-2-amine (1) by reaction with hydrazine hydrate. This compound then reacts with various chalcones (4a-f) to form the final pyrazoline ring present in the target compounds [].
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